Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Overview
Description
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylate ester at the 1-position of the tetrahydroisoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with methyl chloroformate under anhydrous conditions, typically in an inert atmosphere such as nitrogen or argon, to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of electrophiles.
Major Products
Oxidation: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-methanol.
Substitution: Formation of various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as monoamine oxidase (MAO) or receptors in the central nervous system.
Pathways Involved: The compound may influence neurotransmitter pathways, potentially affecting dopamine and serotonin levels.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S)-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl (1S)-5-ethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position can affect its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHQVQQODQQUNN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCN[C@@H]2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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